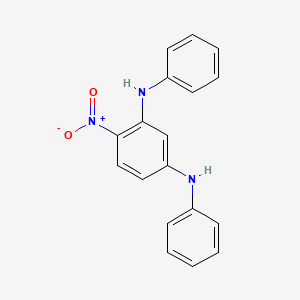
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is an organic compound with the molecular formula C18H15N3O2 It is a derivative of benzene and contains nitro and diphenylamine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine typically involves the nitration of N1,N3-diphenylbenzene-1,3-diamine. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, concentration, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and acetic acid as solvents.
Oxidation: Potassium permanganate, dichloromethane as a solvent.
Major Products Formed
Reduction: 4-Amino-N1,N3-diphenylbenzene-1,3-diamine.
Substitution: Halogenated derivatives, nitro derivatives, and sulfonated derivatives.
Oxidation: Quinone derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N1,N3-Diphenylbenzene-1,3-diamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-N1,N3-diphenylbenzene-1,4-diamine: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
4,4’-Dinitro-N1,N3-diphenylbenzene-1,3-diamine:
Uniqueness
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both nitro and diphenylamine groups allows for diverse chemical reactivity and the formation of various derivatives with potential biological and industrial significance.
Propiedades
Fórmula molecular |
C18H15N3O2 |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
4-nitro-1-N,3-N-diphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C18H15N3O2/c22-21(23)18-12-11-16(19-14-7-3-1-4-8-14)13-17(18)20-15-9-5-2-6-10-15/h1-13,19-20H |
Clave InChI |
HCAORUQPEVIRRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
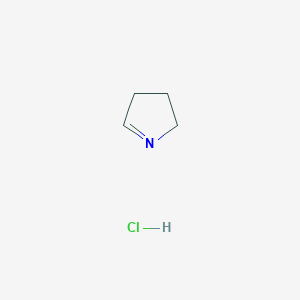
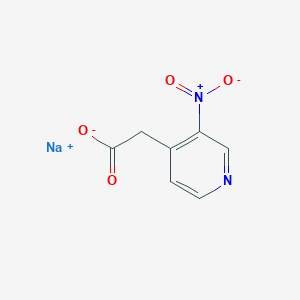
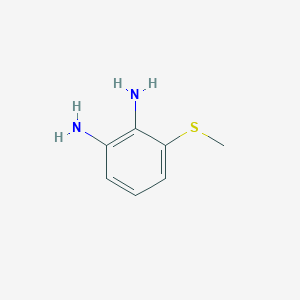
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)

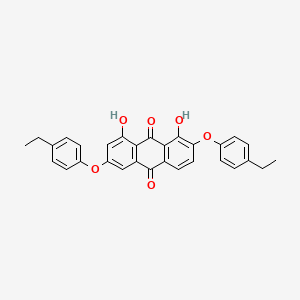

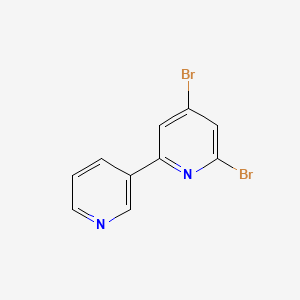
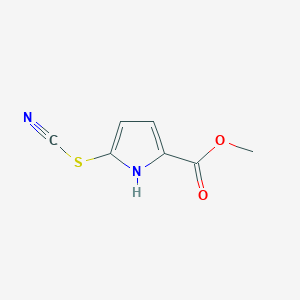
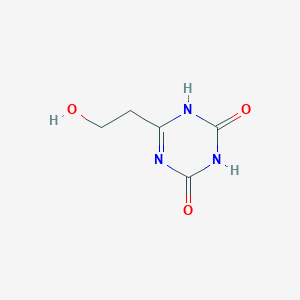
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)


